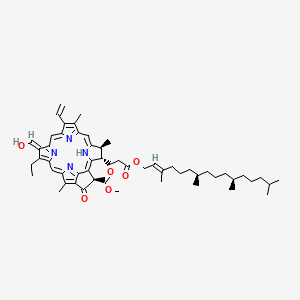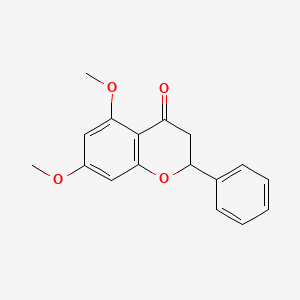
甜菊糖 A-甜叶菊
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sterebin A is a labdane-type diterpene isolated from the leaves of Stevia rebaudiana, a plant known for its sweetening properties. Stevia rebaudiana, commonly referred to as sweet leaf or sugar leaf, is a perennial herb native to Paraguay and Brazil. The plant is renowned for its sweet-tasting compounds, primarily steviol glycosides, which are used as natural sweeteners .
科学研究应用
Sterebin A has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing other complex molecules.
作用机制
Target of Action
The primary targets of Sterebin A-Stevia rebaudiana are the enzymes involved in the biosynthesis of steviol glycosides (SGs), a group of sweet-tasting compounds . These enzymes include phosphoenol pyruvate carboxykinase (PEPCK) and others involved in the synthesis of new glucose . The role of these enzymes is to regulate glucose metabolism, and their inhibition by Sterebin A can lead to enhanced insulin secretion and increased insulin sensitivity .
Mode of Action
Sterebin A-Stevia rebaudiana interacts with its targets by inhibiting the expression of the PEPCK gene in the liver . This inhibition prevents the synthesis of new glucose, thereby stimulating insulin secretion and increasing insulin sensitivity .
Biochemical Pathways
The biochemical pathways affected by Sterebin A-Stevia rebaudiana primarily involve glucose metabolism . The inhibition of PEPCK gene expression leads to a decrease in gluconeogenesis, the process of producing glucose from non-carbohydrate sources . This results in enhanced insulin secretion and increased insulin sensitivity .
Pharmacokinetics
The pharmacokinetics of Sterebin A-Stevia rebaudiana involve its absorption, distribution, metabolism, and excretion (ADME). Steviol glycosides, including Sterebin A, are known to be noncaloric, noncariogenic, and nonfermentative . They exhibit superior sweetener proficiency compared to sucrose . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
Result of Action
The molecular and cellular effects of Sterebin A-Stevia rebaudiana’s action include enhanced insulin secretion, increased insulin sensitivity, and prevention of new glucose synthesis . These effects contribute to the compound’s potential antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sterebin A-Stevia rebaudiana. For instance, the growth conditions of the Stevia plant, such as nutrition and climate, can affect the concentration of various SGs, including Sterebin A . High glycoside percentage is found in Stevia grown in mountainous regions . Furthermore, when the length of the day is less than twelve hours and when temperatures are below 293 K, the rate of growth diminishes .
生化分析
Biochemical Properties
Sterebin A, like other compounds in Stevia rebaudiana, is a diterpene glycoside . Diterpene glycosides are known to interact with various enzymes, proteins, and other biomolecules, often influencing biochemical reactions
Cellular Effects
Stevia rebaudiana and its compounds have been shown to have significant anti-inflammatory effects . They have been observed to cause marked inhibition of inflammation in laboratory settings
Temporal Effects in Laboratory Settings
Stevia rebaudiana extracts have been shown to have significant anti-inflammatory effects , suggesting that Sterebin A may have similar properties
Dosage Effects in Animal Models
Stevia rebaudiana has been shown to have immunomodulatory activities in experimental rats The effects varied with different dosages, suggesting that Sterebin A may have similar dosage-dependent effects
Metabolic Pathways
Stevia rebaudiana is known to be involved in the biosynthesis of steviol glycosides It’s plausible that Sterebin A is involved in similar metabolic pathways and interacts with certain enzymes or cofactors
Transport and Distribution
Stevia rebaudiana’s compounds are known to be transported and distributed within the plant’s tissues It’s plausible that Sterebin A follows similar transport and distribution patterns
Subcellular Localization
Certain transcription factors in Stevia rebaudiana have been shown to have specific subcellular localizations It’s plausible that Sterebin A has a specific subcellular localization that affects its activity or function
准备方法
Synthetic Routes and Reaction Conditions
Sterebin A can be extracted from the leaves of Stevia rebaudiana using various extraction methods. One common method involves the use of methanol as a solvent. The dried and powdered leaves are extracted with hot methanol, and the extract is then evaporated to dryness. The residue is dissolved in water and further purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Sterebin A involves large-scale extraction processes. Techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction are employed to enhance yield and purity. These methods are preferred due to their efficiency and environmental friendliness .
化学反应分析
Types of Reactions
Sterebin A undergoes various chemical reactions, including:
Oxidation: Sterebin A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Sterebin A.
Substitution: Various substitution reactions can introduce new functional groups into the Sterebin A molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of Sterebin A, and various substituted compounds. These products have different biological and chemical properties, making them useful in various applications .
相似化合物的比较
Sterebin A can be compared with other labdane-type diterpenes such as:
- Austroinulin
- Iso-austroinulin
- Sterebin E
- Sterebin E acetate
- Sterebin A acetate
Uniqueness
Sterebin A is unique due to its specific anti-inflammatory and antioxidant properties. While other labdane-type diterpenes also exhibit similar properties, Sterebin A’s specific molecular structure and functional groups contribute to its distinct biological activities .
Conclusion
Sterebin A from Stevia rebaudiana is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable compound for further research and development.
属性
IUPAC Name |
(E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJPXABQYFWPD-GSZDNMEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1[C@]2(CCCC(C2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













